

"long-term efficacy and safety of Anticancer agent 164"

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Compound of Interest

Compound Name: Anticancer agent 164

Cat. No.: B12394085

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An informed understanding of the long-term efficacy and safety of any therapeutic agent is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of "**Anticancer agent 164**," a designation that appears to refer to several distinct investigational compounds in preclinical or early clinical development. Due to the ambiguity in the common identifier "**Anticancer agent 164**," this guide will address the available data for the most prominently mentioned agents to provide a broad yet comparative perspective.

The primary entities identified as "**Anticancer agent 164**" or a similar designation include:

- CML-IN-1: A potent agent investigated for chronic myeloid leukemia (CML) and colorectal cancer.
- UM-164: A dual inhibitor of c-Src and p38 MAPK with potential applications in glioma and triple-negative breast cancer.
- Antitumor agent-164 (compound 60c): A colchicine-binding site inhibitor being explored for taxane-sensitive triple-negative breast cancer.
- Pembrolizumab (KEYNOTE-164 trial): An established immunotherapy agent whose clinical trial for colorectal cancer carries the "164" identifier.
- NTI164: A medicinal cannabis extract under investigation for neurological disorders, with less direct evidence as a primary anticancer agent from the provided information.

Comparative Efficacy Data

The following table summarizes the available efficacy data for the identified "**Anticancer agent 164**" entities. It is important to note that direct comparison is challenging due to the different cancer types, stages of development, and methodologies used in the cited studies.

Agent Name	Cancer Type	Key Efficacy Metrics	Source
CML-IN-1	Chronic Myeloid Leukemia (K562 cell line)	IC50: 0.038 μ M	[1]
Colorectal Cancer (HCT116 cell line)	IC50: 8.04 \pm 0.94 μ M (48h), 5.52 \pm 0.42 μ M (72h)	[1]	
UM-164	Glioma (LN229 cells)	Upregulated 172 genes and downregulated 171 genes associated with the Hippo pathway. Suppressed proliferation, migration, and spheroid formation.	[2]
Pembrolizumab (KEYNOTE-164)	Microsatellite Instability-High/Mismatch Repair-Deficient (MSI-H/dMMR) Metastatic Colorectal Cancer	Cohort A (\geq 2 prior therapies): ORR: 32.8%; Median OS: 31.4 months; Median PFS: 2.3 months. Cohort B (\geq 1 prior therapy): ORR: 34.9%; Median OS: 47.0 months; Median PFS: 4.1 months.	[3] [4]

Antitumor agent-164 (compound 60c)	Taxane-sensitive Triple-Negative Breast Cancer	Data on specific efficacy metrics such as IC50 or response rates are not detailed in the provided search results. It is described as a potent colchicine-binding site inhibitor.	[5]
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Long-Term Safety and Tolerability

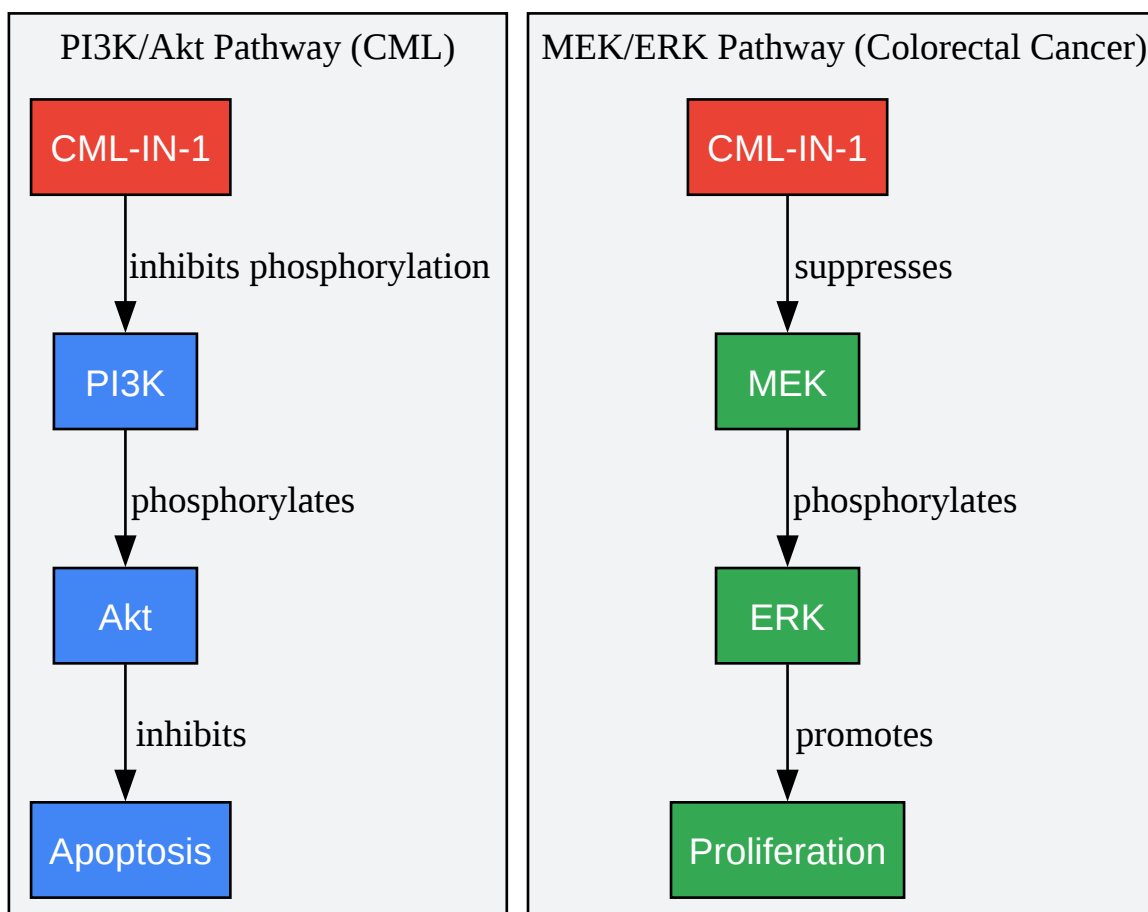
Comprehensive long-term safety data for CML-IN-1, UM-164, and Antitumor agent-164 (compound 60c) are not yet available as these appear to be in early-stage research. For Pembrolizumab, a well-established drug, the safety profile in the KEYNOTE-164 trial was found to be manageable and consistent with its known profile in other solid tumors.[4][6] No new safety signals were observed during the long-term follow-up of the KEYNOTE-164 study.[4]

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for evaluating the therapeutic potential and identifying potential combination strategies.

CML-IN-1 Signaling Pathway

CML-IN-1 exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. In chronic myeloid leukemia, it significantly reduces the phosphorylation of proteins in the PI3K/Akt pathway, leading to apoptosis.[1] In colorectal cancer, it suppresses the MEK/ERK signaling pathway.[1]

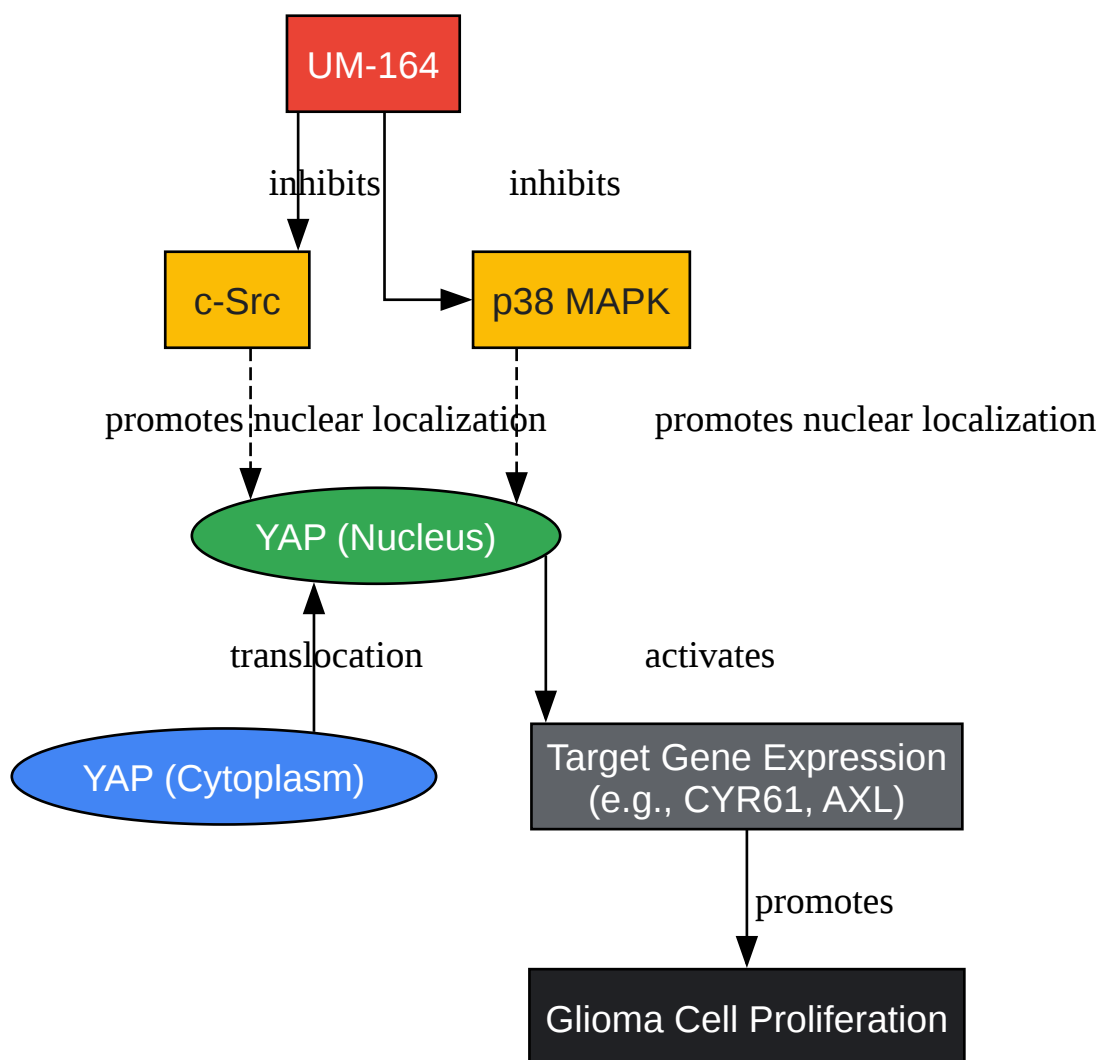


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Caption: Signaling pathways targeted by CML-IN-1.

UM-164 Signaling Pathway

UM-164 is a dual inhibitor of c-Src and p38 MAPK. Its antitumor effect in glioma is mediated through the Hippo-YAP signaling pathway.[2] By inhibiting c-Src and p38 MAPK, UM-164 leads to the cytoplasmic translocation of YAP, reducing its nuclear activity and the expression of its target genes, which are involved in cell proliferation.[2]



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Caption: UM-164 mechanism of action in glioma.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. While comprehensive protocols are typically found in the full publications, the following outlines the general methodologies based on the provided information.

Cell Viability and Proliferation Assays (for CML-IN-1 and UM-164)

- Cell Lines: K562 (CML), HCT116 (Colorectal Cancer), LN229 (Glioma).

- **Methodology:** Cells are seeded in multi-well plates and treated with varying concentrations of the anticancer agent or a vehicle control for specified durations (e.g., 48 or 72 hours). Cell viability is then assessed using standard assays such as MTT or CCK8, which measure metabolic activity as an indicator of cell number. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
- **Workflow Diagram:**



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Caption: General workflow for cell viability assays.

Western Blotting for Signaling Pathway Analysis (for CML-IN-1)

- **Objective:** To determine the effect of the agent on the phosphorylation status of key proteins in a signaling pathway (e.g., PI3K/Akt, MEK/ERK).
- **Methodology:** Cancer cells are treated with the agent for a specified time. Whole-cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is incubated with primary antibodies specific to the phosphorylated and total forms of the target proteins. A secondary antibody conjugated to an enzyme is used for detection, and the resulting bands are visualized and quantified.

Alternative Therapeutic Strategies

The landscape of cancer treatment is continually evolving, with numerous alternatives to small molecule inhibitors. These include:

- **Immunotherapy:** Agents like Pembrolizumab (an anti-PD-1 antibody) have shown significant efficacy in certain cancer types, particularly those with high microsatellite instability.^{[3][4]}

- Targeted Therapy: Drugs that target specific genetic mutations or pathways driving cancer growth.[7]
- Natural Products: Many compounds derived from natural sources, such as vinca alkaloids and polyphenols, have demonstrated anticancer properties and serve as a basis for drug discovery.[7][8]
- Platinum-Based Chemotherapy: Cisplatin, carboplatin, and oxaliplatin remain cornerstone treatments for a wide range of malignancies, acting by inducing DNA damage in cancer cells. [9]

The choice of an alternative depends on the cancer type, its genetic makeup, and the patient's prior treatment history.

In conclusion, while "**Anticancer agent 164**" represents a promising area of research across several compounds, further investigation, particularly long-term in vivo studies and clinical trials, is necessary to fully elucidate their efficacy and safety profiles compared to existing and emerging cancer therapies. The data for Pembrolizumab from the KEYNOTE-164 trial, however, provides a clear benchmark for a clinically successful agent in a specific patient population.

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